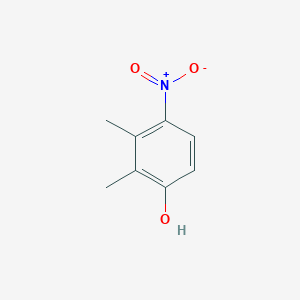

2,3-Dimethyl-4-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-6(2)8(10)4-3-7(5)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEZHJNJHQAEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20537126 | |

| Record name | 2,3-Dimethyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19499-93-5 | |

| Record name | 2,3-Dimethyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20537126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dimethyl-4-nitrophenol physical properties

An In-depth Technical Guide to the Physical Properties of 2,3-Dimethyl-4-nitrophenol

Introduction

This compound, also known as 4-Nitro-2,3-xylenol, is a substituted aromatic organic compound belonging to the nitrophenol family.[1][2] As with its isomers, the strategic placement of methyl and nitro groups on the phenol backbone imparts specific chemical and physical characteristics that are of significant interest in various scientific domains. It serves as a crucial intermediate in organic synthesis and holds potential for applications in pharmaceutical research and development.[3][4]

A thorough understanding of the physical properties of this compound is paramount for professionals in research and drug development. These properties—ranging from melting point and solubility to spectroscopic signatures—govern its behavior in reaction media, dictate purification strategies, inform formulation development, and ensure safe handling. This guide provides a comprehensive overview of these core physical properties, grounded in established data and supplemented with field-proven experimental protocols to empower researchers in their laboratory endeavors.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Nitro-2,3-xylenol[1][2] |

| CAS Number | 19499-93-5[1][4] |

| Molecular Formula | C₈H₉NO₃[1][2][5] |

| Molecular Weight | 167.16 g/mol [1][2][5] |

| InChIKey | DAEZHJNJHQAEPE-UHFFFAOYSA-N[1] |

The arrangement of the functional groups on the benzene ring is critical to the molecule's properties. The hydroxyl (-OH) and nitro (-NO₂) groups introduce polarity and hydrogen bonding capabilities, while the two methyl (-CH₃) groups add nonpolar character and steric influence.

Caption: Molecular structure of this compound.

Core Physical Properties

The physical state and thermal properties of a compound are fundamental for its storage, handling, and use in chemical reactions. This compound is typically a powder or crystalline solid, with colors ranging from light yellow to green.[3]

| Property | Value | Source(s) |

| Appearance | Powder to crystal | [3][6] |

| Melting Point | 125 °C | [3][6] |

| Boiling Point | 323.9 ± 30.0 °C (Predicted) | [3][6] |

| Density | 1.263 g/cm³ (Predicted) | [3][6] |

The relatively high melting point compared to phenol (40.9 °C) is attributable to the increased molecular weight and the potential for strong intermolecular interactions, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the highly polar nitro group.[7][8][9] These same intermolecular forces contribute to its predicted high boiling point.[9]

Solubility Profile

The solubility of a compound is a critical parameter for reaction kinetics, purification (e.g., crystallization), and formulation for biological assays. The structure of this compound suggests a nuanced solubility profile. The polar hydroxyl and nitro groups can engage in hydrogen bonding, favoring solubility in polar solvents.[10][11] Conversely, the aromatic ring and two methyl groups contribute to its nonpolar, lipophilic character.[10]

Based on the behavior of structurally similar compounds like other nitrophenols and dimethylphenols, the following qualitative solubility profile is expected.[10][11][12]

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Water | H₂O | Limited/Poor | The hydrophobic nature of the dimethylated benzene ring counteracts the hydrogen bonding capacity of the -OH and -NO₂ groups.[11] |

| Polar Aprotic | DMSO, DMF, Acetone | Very Soluble | These solvents can accept hydrogen bonds and have strong dipole moments, effectively solvating the polar regions of the molecule.[10] |

| Polar Protic | Methanol, Ethanol | Soluble | The alkyl alcohols can both donate and accept hydrogen bonds, leading to favorable interactions.[11] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule due to the -OH and -NO₂ groups limits its solubility in nonpolar media. |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to verifying the solubility of an unknown or target compound across a range of solvents, which is essential for subsequent experimental design.[13][14][15]

Objective: To determine the qualitative solubility of this compound in water, 5% NaOH, 5% HCl, and an organic solvent like ethanol.

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Graduated pipettes or cylinders

-

Solvents: Deionized water, 5% (w/v) NaOH(aq), 5% (v/v) HCl(aq), Ethanol

Methodology:

-

Preparation: Label four clean, dry test tubes for each solvent.

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.

-

Solvent Addition: Add 0.75 mL of the respective solvent to each tube in small portions.[13]

-

Mixing: After each addition, shake the test tube vigorously for 30-60 seconds to facilitate dissolution.[16]

-

Observation: Observe the mixture against a contrasting background. Record whether the compound is soluble (forms a clear, homogeneous solution), partially soluble (some solid remains but the solution is not saturated), or insoluble (the solid does not appear to dissolve).[16]

-

Acid/Base Confirmation:

-

For the tube with 5% NaOH: If the compound dissolves, it indicates the presence of an acidic group (the phenol). To confirm, add 5% HCl dropwise until the solution is acidic. The reappearance of a precipitate confirms the formation of a water-soluble salt in the basic solution.[15]

-

The compound is not expected to be soluble in 5% HCl as it lacks a basic functional group.

-

Caption: Workflow for qualitative solubility assessment.

Spectroscopic Characterization

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for structural confirmation and purity assessment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. By analogy with other nitrophenols, the following peaks are expected:[17][18][19]

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group involved in hydrogen bonding.

-

C-H Stretch (aromatic and alkyl): Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H bonds.

-

N-O Stretch (asymmetric and symmetric): Two strong, distinct peaks characteristic of the nitro group, typically found around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

-

C=C Stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[20][21][22]

-

¹H NMR Spectrum:

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly variable (typically δ 4.5-8.0 ppm) depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[23]

-

Aromatic Protons (-ArH): Two signals are expected for the two protons on the benzene ring. They will appear as doublets in the aromatic region (δ 6.5-8.5 ppm). The proton ortho to the nitro group will be further downfield due to the group's strong electron-withdrawing nature.

-

Methyl Protons (-CH₃): Two distinct singlets will be observed in the alkyl region (δ 2.0-2.5 ppm), each integrating to 3 protons.

-

-

¹³C NMR Spectrum:

-

Due to molecular asymmetry, all 8 carbon atoms are chemically non-equivalent and should produce 8 distinct signals.

-

Ipso-Carbon (C-OH): The carbon attached to the hydroxyl group will be significantly deshielded, appearing around δ 150-160 ppm.[24]

-

Aromatic Carbons: The other five aromatic carbons will resonate in the δ 115-150 ppm range. The carbon attached to the nitro group will also be downfield.

-

Methyl Carbons (-CH₃): The two methyl carbons will appear as sharp signals in the upfield region (δ 15-25 ppm).

-

UV-Visible Spectroscopy

The presence of the nitrophenol chromophore makes the compound active in the UV-Vis region. It is expected to show strong absorbance maxima, with the exact wavelength being dependent on the solvent and the pH of the solution. In neutral or acidic solution, the peak for the 4-nitrophenol form is typically around 317-320 nm.[25] In a basic solution, deprotonation to the 4-nitrophenolate ion results in a bathochromic (red) shift to around 400 nm, often accompanied by a visible yellow color.[25]

Safety and Handling

As a substituted nitrophenol, this compound must be handled with appropriate care. The GHS classification provided by suppliers indicates potential hazards.[1]

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1] May be harmful if inhaled or swallowed.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[26][27]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[26][28] Avoid contact with skin and eyes.[26] Keep away from strong oxidizing agents and strong bases.[26]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][27]

References

- Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Oxford Academic.

- ChemicalBook. (n.d.). This compound CAS#: 19499-93-5.

- ChemicalBook. (n.d.). This compound CAS#: 19499-93-5.

- ResearchGate. (n.d.). FTIR spectrum of pure o-nitrophenol.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. RSC Publishing.

- PubChem. (n.d.). This compound. National Institutes of Health.

- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS.

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)....

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.

- Benchchem. (n.d.). Solubility of 4-Bromo-2,3-dimethyl-6-nitrophenol in common lab solvents.

- (n.d.). 2 - SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2015, February 6). SAFETY DATA SHEET.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:19499-93-5.

- ResearchGate. (n.d.). FTIR spectra of a nitrophenol, b reduced product (aminophenol), and c....

- ChemicalBook. (2023, June 8). This compound.

- PubChem. (n.d.). Phenol. National Institutes of Health.

- TCI EUROPE N.V. (n.d.). This compound.

- Solubility of Things. (n.d.). 2,6-dimethyl-4-nitrophenol.

- Chemistry For Everyone. (2025, September 3). What Is The Melting And Boiling Point Of Phenol? YouTube.

- ECHEMI. (n.d.). 2,6-Dimethyl-4-nitrophenol SDS, 2423-71-4 Safety Data Sheets.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

- ChemBK. (2024, April 10). 2,6-Dimethyl-4-nitrophenol.

- Britannica. (2026, January 2). Phenol.

- ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....

Sources

- 1. This compound | C8H9NO3 | CID 13331245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 19499-93-5 [amp.chemicalbook.com]

- 4. This compound | 19499-93-5 [chemicalbook.com]

- 5. This compound - CAS:19499-93-5 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound CAS#: 19499-93-5 [m.chemicalbook.com]

- 7. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. chembk.com [chembk.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. www1.udel.edu [www1.udel.edu]

- 16. saltise.ca [saltise.ca]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. academic.oup.com [academic.oup.com]

- 21. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 25. researchgate.net [researchgate.net]

- 26. fishersci.com [fishersci.com]

- 27. echemi.com [echemi.com]

- 28. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 2,3-Dimethyl-4-nitrophenol: Structure, Bonding, and Physicochemical Properties

Abstract

This technical guide provides a comprehensive analysis of 2,3-dimethyl-4-nitrophenol, a substituted aromatic compound of interest in synthetic chemistry. We will dissect its molecular architecture, exploring the intricate interplay of covalent bonding, electronic effects (inductive and mesomeric), and steric influences that define its chemical behavior. This document moves beyond a simple recitation of facts to explain the causality behind the molecule's properties, offering field-proven insights into its synthesis, spectroscopic characterization, and reactivity. Detailed experimental protocols and data visualizations are provided to serve as a practical resource for laboratory professionals.

Molecular Architecture of this compound

This compound, with the chemical formula C₈H₉NO₃, is a derivative of phenol.[1][2] Its core is a benzene ring systematically functionalized with four substituents: a hydroxyl (-OH) group at position C1, two methyl (-CH₃) groups at positions C2 and C3, and a nitro (-NO₂) group at position C4. This specific arrangement dictates its unique chemical identity and reactivity profile.

Core Structural Identifiers

A precise understanding of a molecule begins with its fundamental identifiers.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 19499-93-5 | [1][2][3] |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Canonical SMILES | CC1=C(C=CC(=C1C)O)[O-] | [1][4] |

| InChIKey | DAEZHJNJHQAEPE-UHFFFAOYSA-N | [1][5] |

Visualizing the Structure

The two-dimensional representation of this compound illustrates the spatial relationship of its functional groups.

Caption: 2D structure of this compound.

A Deeper Look at Chemical Bonding and Electronic Effects

The reactivity and physical properties of this compound are governed by the complex interplay of electronic effects exerted by its substituents on the aromatic π-system.

Inductive and Mesomeric Effects

-

Hydroxyl (-OH) Group: Exerts a strong electron-withdrawing inductive effect (-I) due to oxygen's high electronegativity, but a powerful electron-donating mesomeric effect (+M) by delocalizing a lone pair into the ring. The +M effect is dominant, making the -OH group an overall ring activator.

-

Methyl (-CH₃) Groups: These alkyl groups are electron-donating through a positive inductive effect (+I) and hyperconjugation. They weakly activate the benzene ring.

-

Nitro (-NO₂) Group: This is one of the strongest electron-withdrawing groups. It exerts both a powerful inductive (-I) and mesomeric (-M) effect.[6][7] The positively charged nitrogen atom strongly pulls electron density out of the ring through both the sigma bond framework (-I) and the pi system (-M), significantly deactivating the ring towards electrophilic attack.[7][8]

Caption: Interplay of electronic effects in the molecule.

Hydrogen Bonding

Unlike ortho-nitrophenols which exhibit strong intramolecular hydrogen bonding, the para-position of the nitro group relative to the hydroxyl group in this compound precludes this.[9][10][11] Instead, it is capable of forming intermolecular hydrogen bonds. The hydrogen of the hydroxyl group on one molecule can form a hydrogen bond with an oxygen atom of the nitro group on an adjacent molecule. This intermolecular association is expected to result in a higher boiling point and lower steam volatility compared to an analogous ortho-isomer.[10][12][13]

Steric Considerations

The two adjacent methyl groups at the C2 and C3 positions introduce significant steric bulk. This has a crucial impact on the molecule's conformation. While the methyl groups themselves do not directly hinder the hydroxyl group, the C3-methyl group is ortho to the C4-nitro group. This steric clash can force the nitro group to rotate out of the plane of the benzene ring. Such a rotation would disrupt the π-orbital overlap between the nitro group and the ring, thereby diminishing its electron-withdrawing mesomeric (-M) effect.[14][15] This "Steric Inhibition of Resonance" is a critical factor in determining the molecule's acidity and overall reactivity.[14]

Synthesis and Reactivity

As an intermediate, understanding the synthesis and reactivity of this compound is paramount for its application.[3][16]

Proposed Synthesis: Nitration of 2,3-Dimethylphenol

A direct and logical synthetic route is the electrophilic nitration of the precursor, 2,3-dimethylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators. The para position (C4) is sterically accessible and electronically activated, making it a likely site for nitration.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitration

This protocol is a generalized procedure and must be adapted and performed with strict adherence to all laboratory safety standards.

-

Dissolution: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-dimethylphenol (1 equivalent) in a suitable solvent like glacial acetic acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Preparation of Nitrating Mixture: Slowly add concentrated sulfuric acid to concentrated nitric acid in a separate beaker, keeping the mixture cooled in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2,3-dimethylphenol. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Acidity and Reactivity

The acidity of the phenolic proton is significantly enhanced compared to phenol (pKa ≈ 10) due to the powerful electron-withdrawing nitro group, which stabilizes the resulting phenoxide anion through resonance and induction.[8][17] However, this increased acidity is tempered by two factors:

-

The electron-donating methyl groups slightly destabilize the anion, reducing acidity.

-

Steric inhibition of resonance, as discussed previously, may reduce the nitro group's ability to stabilize the anion via its -M effect. This would make this compound less acidic than an isomer where the nitro group can be fully coplanar with the ring, such as 2,6-dimethyl-4-nitrophenol.[14][18]

Spectroscopic Profile

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

| Technique | Expected Observations |

| ¹H NMR | - A broad singlet for the phenolic -OH proton. - Two distinct singlets in the aromatic region for the two non-equivalent aromatic protons. - Two distinct singlets in the aliphatic region (around 2.0-2.5 ppm) for the two non-equivalent methyl groups.[5] |

| ¹³C NMR | - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. - Two distinct signals for the two methyl carbons.[19] |

| IR Spectroscopy | - A broad absorption band around 3200-3500 cm⁻¹ for the O-H stretch. - C-H stretching vibrations (aromatic ~3100-3000 cm⁻¹, aliphatic ~2950-2850 cm⁻¹). - Strong asymmetric and symmetric N-O stretching bands for the nitro group, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. - C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region. |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 167.16. |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule whose properties are a masterclass in the principles of physical organic chemistry. Its structure, defined by the precise placement of activating and deactivating groups, creates a delicate balance of inductive, mesomeric, and steric effects. This balance not only dictates its fundamental bonding characteristics but also governs its synthesis, reactivity, and spectroscopic signature. For the research scientist, a thorough understanding of these underlying principles is crucial for the effective utilization of this compound as a building block in the development of more complex chemical entities.

References

-

American Chemical Society. (n.d.). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs Intermolecular Hydrogen Bond Dynamics. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, July 9). How does intramolecular hydrogen bonding cause the molecules to be separated from each other?. Retrieved from [Link]

-

Allen. (n.d.). Do o - nitrophenol and p - nitrophenol have hydrogen bonding in their molecules? Explain which of the two has higher boiling point?. Retrieved from [Link]

-

Testbook. (n.d.). Which type of hydrogen bonding occurs in "o -nitrophenol"?. Retrieved from [Link]

-

Pearson+. (2024, August 10). Though the nitro group is electron-withdrawing by resonance, when.... Study Prep. Retrieved from [Link]

-

Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol?. Retrieved from [Link]

-

Quora. (2018, July 12). What is the effect of the -NO² group on the acidic strength of phenol?. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE STUDY OF HYDROGEN BONDING AND RELATED PHENOMENA BY ULTRAVIOLET LIGHT ABSORPTION: PART VI. THE EFFECT OF STERIC INTERACTIONS ON THE INTRAMOLECULAR HYDROGEN BOND IN o-NITROPHENOL. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, October 12). Why o-Nitrophenol is more volatile than p-Nitrophenol?. Retrieved from [Link]

-

Allen. (n.d.). Do o - nitrophenol and p - nitrophenol have hydrogen bonding in their molecules? Explain which of the two has higher boiling point?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Quora. (2016, July 31). Why meta nitro phenol has higher boiling than O-nitrophenol?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, November 2). Electrophilic substitution in meta-nitrophenol. Retrieved from [Link]

-

YouTube. (2017, May 2). Directing Effect of the Nitro Group in EAS. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9NO3). Retrieved from [Link]

-

Quora. (2017, May 7). Between 3,5-dimethyl-4-nitrophenol and 2,6-dimethyl-4-nitrophenol, which is the weaker acid? Why?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, April 11). Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. Retrieved from [Link]

-

Numerade. (n.d.). p-Nitrophenol and 2,6-dimethyl-4-nitrophenol both have pK_a = 7.15, but.... Retrieved from [Link]

Sources

- 1. This compound | C8H9NO3 | CID 13331245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 19499-93-5 [chemicalbook.com]

- 4. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 5. This compound(19499-93-5) 1H NMR spectrum [chemicalbook.com]

- 6. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]

- 7. m.youtube.com [m.youtube.com]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Do ortho- nitrophenol and para - nitrophenol have hydrogen bonding in their molecules? Explain which of the two has higher boiling point? [allen.in]

- 11. testbook.com [testbook.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. quora.com [quora.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. homework.study.com [homework.study.com]

- 16. This compound CAS#: 19499-93-5 [amp.chemicalbook.com]

- 17. quora.com [quora.com]

- 18. quora.com [quora.com]

- 19. This compound(19499-93-5) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 2,3-Dimethyl-4-nitrophenol (CAS: 19499-93-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 2,3-Dimethyl-4-nitrophenol, a substituted aromatic compound with potential applications in organic synthesis and pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to utilize this compound effectively and safely in their endeavors. The information presented herein is a synthesis of established chemical principles and available technical data, intended to serve as a foundational resource for laboratory applications.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 19499-93-5, is a nitro-substituted derivative of 2,3-dimethylphenol (2,3-xylenol). The presence of the electron-withdrawing nitro group and the electron-donating methyl and hydroxyl groups on the benzene ring imparts a unique set of chemical and physical properties to the molecule.

Molecular Formula: C₈H₉NO₃[1]

Molecular Weight: 167.16 g/mol [1]

IUPAC Name: this compound[1]

Synonyms: 4-Nitro-2,3-xylenol[1]

The strategic placement of the substituents on the aromatic ring influences its reactivity, solubility, and spectral characteristics. The interplay between the activating hydroxyl and methyl groups and the deactivating nitro group makes it an interesting substrate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 125 °C | |

| Boiling Point (Predicted) | 323.9 ± 30.0 °C | |

| Density (Predicted) | 1.263 g/cm³ | |

| Appearance | Light yellow to yellow to green powder/crystal | |

| Storage Temperature | Room Temperature, Sealed in dry |

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitration of 2,3-dimethylphenol. The hydroxyl and methyl groups are ortho-, para-directing activators. Due to steric hindrance from the two adjacent methyl groups, the incoming nitro group is directed to the para position relative to the hydroxyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Nitration of 2,3-Dimethylphenol

This protocol is a generalized procedure based on established methods for the nitration of phenols.[2][3]

Materials:

-

2,3-Dimethylphenol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylphenol (1 equivalent) in a minimal amount of glacial acetic acid or an appropriate solvent. Place the flask in an ice bath to cool the solution to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,3-dimethylphenol using a dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition. The reaction is exothermic and careful temperature control is crucial to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring. This will precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases. Extract the product into ethyl acetate.

-

Washing and Drying: Wash the organic layer with distilled water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.0 | Singlet (broad) | 1H | Phenolic -OH |

| ~7.8 | Doublet | 1H | Aromatic H (ortho to -NO₂) |

| ~7.0 | Doublet | 1H | Aromatic H (meta to -NO₂) |

| ~2.4 | Singlet | 3H | Methyl (-CH₃) |

| ~2.2 | Singlet | 3H | Methyl (-CH₃) |

Note: The chemical shift of the phenolic proton is highly dependent on the solvent and concentration. The aromatic protons will exhibit splitting due to coupling with each other.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH |

| ~140 | C-NO₂ |

| ~130 - 140 | Aromatic C-H & C-C |

| ~115 - 125 | Aromatic C-H |

| ~15 - 20 | Methyl (-CH₃) carbons |

Note: Specific assignments require more detailed spectral analysis or computational prediction.

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Phenolic -OH |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 2960 | C-H stretch | Methyl -CH₃ |

| 1500 - 1600 | N-O asymmetric stretch | Nitro -NO₂ |

| 1300 - 1370 | N-O symmetric stretch | Nitro -NO₂ |

| 1450 - 1600 | C=C stretch | Aromatic ring |

The presence of a broad O-H stretch, characteristic nitro group absorptions, and aromatic and aliphatic C-H stretches would confirm the structure.[4]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z = 167, corresponding to the molecular weight of the compound.

-

Loss of NO₂: A significant fragment at m/z = 121, resulting from the loss of the nitro group (46 Da).

-

Loss of CH₃: A fragment at m/z = 152, due to the loss of a methyl radical (15 Da).

-

Further Fragmentations: Other smaller fragments may be observed due to the cleavage of the aromatic ring and loss of CO.

Caption: Predicted major fragmentation pathways of this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation. The nitro group can be reduced to an amino group, which is a versatile functional group for further synthetic transformations, making this compound a useful intermediate in the synthesis of more complex molecules.[5][6]

The presence of the nitro group in aromatic compounds is often associated with a range of biological activities, including antimicrobial and antiparasitic effects.[5][7] While specific studies on the biological activity of this compound are limited, its structural motifs suggest it could be a scaffold for the development of new therapeutic agents. Its role as a potential intermediate in drug synthesis warrants further investigation.[6]

Analytical Methodologies

For the quantitative analysis of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Experimental Protocol (General):

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with a small amount of acid like formic acid or acetic acid to improve peak shape). A gradient elution may be necessary to achieve optimal separation.

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions are made to create calibration standards.

-

Analysis: Inject the standards and samples into the HPLC system and record the chromatograms. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample can then be determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a mixture, and the MS detector identifies and quantifies them based on their mass-to-charge ratio. Derivatization may be required to increase the volatility of the phenolic compound.[8]

Experimental Protocol (General):

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).

-

Carrier Gas: Helium or hydrogen.

-

Injection: A split/splitless injector. The injection temperature should be optimized to ensure efficient vaporization without thermal degradation.

-

Oven Temperature Program: A temperature gradient is typically used to separate the analyte from other components in the sample.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

-

Sample Preparation: Similar to HPLC, prepare a stock solution and calibration standards. If derivatization is necessary, a suitable reagent (e.g., BSTFA) is added to the sample before injection.

Safety, Handling, and Disposal

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Signal Word: Warning[1]

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11]

-

Avoid inhalation of dust and contact with skin and eyes.[9][10][11]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.[11]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Caption: Key safety considerations for handling this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, synthesis, characterization, potential applications, and safety considerations. The information and protocols presented are intended to equip researchers with the necessary knowledge to confidently and safely incorporate this compound into their scientific workflows. As a versatile intermediate, further exploration of the reactivity and biological activity of this compound holds promise for advancements in organic synthesis and drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13331245, this compound. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,6-Dimethyl-4-nitrophenol, 98%. Retrieved from [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

-

SciSpace. An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]

-

Sciencemadness.org. Mono-Nitration of Phenol [Tarr Elimination Method]. Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001232). Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

NOP - Sustainability in the organic chemistry lab course. 13C-NMR. Retrieved from [Link]

-

CSIRO Publishing. The Nitration of 4-Methylphenol, 3,4-Dimethylphenol and 3,4,5-Trimethylphenol With Nitrogen Dioxide. Australian Journal of Chemistry. Retrieved from [Link]

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ScienceDirect. Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

-

Smithers. Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

- Google Patents. US5118877A - Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.

-

ResearchGate. Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Retrieved from [Link]

-

Organic Syntheses. 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from [Link]

-

Canadian Science Publishing. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Retrieved from [Link]

-

MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

- Google Patents. Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.

-

ResearchGate. FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Retrieved from [Link]

-

Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

-

YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. Biological Activities of Nitro Steroids. Retrieved from [Link]

-

ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Retrieved from [Link]

Sources

- 1. This compound | C8H9NO3 | CID 13331245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Sciencemadness Discussion Board - Mono-Nitration of Phenol [Tarr Elimination Method] - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Profile of 2,3-Dimethyl-4-nitrophenol: A Technical Guide for Researchers

Introduction

2,3-Dimethyl-4-nitrophenol is a substituted aromatic compound with significant applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals.[1] A comprehensive understanding of its molecular structure is paramount for its effective utilization and for quality control in its synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this molecule.

This technical guide provides an in-depth analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also the underlying principles of spectral interpretation and standardized protocols for data acquisition. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible spectroscopic data.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the chemical formula C₈H₉NO₃, consists of a phenol ring substituted with two methyl groups at the C2 and C3 positions and a nitro group at the C4 position.[2] This substitution pattern gives rise to a unique set of spectroscopic signatures.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

Predicted ¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic H (H-5) | ~7.8 | Doublet | 1H |

| Aromatic H (H-6) | ~6.9 | Doublet | 1H |

| Methyl H (2-CH₃) | ~2.3 | Singlet | 3H |

| Methyl H (3-CH₃) | ~2.1 | Singlet | 3H |

| Hydroxyl H (OH) | Variable | Broad Singlet | 1H |

Note: The chemical shifts are predictions based on typical values for substituted phenols and may vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons: The two aromatic protons, H-5 and H-6, are chemically non-equivalent and are expected to appear as doublets due to coupling with each other. The H-5 proton, being closer to the electron-withdrawing nitro group, is expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the H-6 proton.

-

Methyl Protons: The two methyl groups at positions C-2 and C-3 are also in different chemical environments. They are expected to appear as two distinct singlets.

-

Hydroxyl Proton: The chemical shift of the phenolic hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and can exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear.

Experimental Protocol for ¹H NMR[3]

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

¹³C NMR Spectral Data[4]

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-4 (C-NO₂) | ~146 |

| C-1 (C-OH) | ~155 |

| C-2 (C-CH₃) | ~125 |

| C-3 (C-CH₃) | ~133 |

| C-5 (C-H) | ~124 |

| C-6 (C-H) | ~115 |

| Methyl C (2-CH₃) | ~12 |

| Methyl C (3-CH₃) | ~16 |

Note: These are approximate chemical shifts obtained from available spectral data.[3][4] The exact values can vary based on experimental conditions.

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent and will therefore show six distinct signals. The carbons attached to the electron-withdrawing nitro group (C-4) and the electron-donating hydroxyl group (C-1) will be significantly shifted downfield. The carbons bearing the methyl groups (C-2 and C-3) and the protons (C-5 and C-6) will have chemical shifts in the typical aromatic region.

-

Methyl Carbons: The two methyl carbons will appear as two separate signals in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR[6]

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a larger sample size (20-50 mg) and longer acquisition times due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each carbon signal appears as a singlet.[5]

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3500-3200 (broad) | O-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2980-2850 | Methyl C-H | Stretching |

| ~1590, ~1470 | Aromatic C=C | Stretching |

| ~1520, ~1340 | N-O | Asymmetric & Symmetric Stretching |

| ~1260 | C-O | Stretching |

| ~830 | C-N | Stretching |

Interpretation of the IR Spectrum

-

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.

-

N-O Stretches: The nitro group will give rise to two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds in the aromatic ring usually results in multiple bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: The stretching vibration of the phenolic C-O bond is expected to appear in the 1300-1200 cm⁻¹ range.

Experimental Protocol for Solid-Sample IR[9][10]

Caption: Workflow for Solid-Sample IR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a common technique.[7]

Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 167.16[8]

-

Key Fragmentation Ions: The fragmentation pattern of nitrophenols is complex. Expected fragments for this compound would arise from the loss of small molecules or radicals.

Interpretation of the Mass Spectrum and Fragmentation

The mass spectrum of this compound will show a molecular ion peak at an m/z corresponding to its molecular weight (167.16 g/mol ).[8] The fragmentation pattern in EI-MS is often initiated by the ionization of the molecule to form a radical cation (M⁺•). Common fragmentation pathways for nitrophenols include:

-

Loss of NO₂: A significant fragment may be observed at M - 46, corresponding to the loss of a nitro radical (•NO₂).

-

Loss of NO: A fragment at M - 30, corresponding to the loss of nitric oxide (NO), is also common.

-

Loss of a Methyl Radical: A peak at M - 15 would indicate the loss of a methyl radical (•CH₃).

-

Formation of a Phenonium Ion: Rearrangement and fragmentation can lead to the formation of various substituted phenonium ions.

The relative intensities of these fragment ions provide a fingerprint of the molecule's structure.

Experimental Protocol for Electron Ionization (EI) MS[13]

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provide a comprehensive characterization of this compound. The detailed interpretation of the spectral features, in conjunction with the provided experimental protocols, offers a robust framework for the unambiguous identification and quality assessment of this important chemical compound. By understanding the principles behind these spectroscopic techniques and adhering to standardized methodologies, researchers can ensure the integrity and reliability of their analytical data, thereby facilitating advancements in their respective fields.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound - 4.1.1 13C NMR Spectra. Retrieved from [Link]

- Stenhagen, E., Abrahamsson, S., & McLafferty, F. W. (Eds.). (1974).

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Bioregistry. Retrieved from [Link]

-

Smith, S. G., & Goodman, J. M. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 9(3), 641–656. [Link]

-

Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

LCGC International. (2020). Electron Ionization for GC–MS. Retrieved from [Link]

-

Golotvin, S., et al. (2020). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. Molecules, 25(21), 5145. [Link]

-

re3data.org. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3-methyl-4-nitro-. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,6-dimethyl-4-nitro-. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 3-methyl-4-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dimethyl-4-nitro-phenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,5-dimethyl-4-nitro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Retrieved from [Link]

-

ResearchGate. (2015). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Retrieved from [Link]

-

ResearchGate. (2015). Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. Retrieved from [Link]

-

ACS Omega. (2021). Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. Retrieved from [Link]

Sources

- 1. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H9NO3 | CID 13331245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2,3-Dimethyl-4-nitrophenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2,3-Dimethyl-4-nitrophenol in organic solvents, designed for researchers, scientists, and professionals in drug development. In the absence of extensive published quantitative solubility data for this specific compound, this document focuses on the foundational principles of solubility, predicts the solubility profile based on physicochemical properties, and provides a detailed, field-proven experimental protocol for accurate solubility determination.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₈H₉NO₃.[1] Its structure, featuring a phenolic hydroxyl group, a nitro group, and two methyl groups on the benzene ring, dictates its physicochemical properties and, consequently, its solubility behavior. Understanding its solubility is critical for a range of applications, including reaction chemistry, purification, formulation development, and assessing its potential biological activity and environmental fate.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Melting Point | 125°C | [2][3] |

| Boiling Point (Predicted) | 323.9 ± 30.0 °C | [2][3] |

| Appearance | Powder to crystal | [2][3] |

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principle of "like dissolves like".[4][5] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules.[6][7][8] The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is dependent on the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.

The process can be conceptually broken down into three steps:

-

Solute-solute interactions: Energy is required to overcome the forces holding the solute molecules together in the crystal lattice.

-

Solvent-solvent interactions: Energy is required to create a cavity in the solvent for the solute molecule.

-

Solute-solvent interactions: Energy is released when the solute molecule interacts with the solvent molecules.

For a solute to dissolve, the energy released from solute-solvent interactions must be comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

The molecular structure of this compound allows for several types of intermolecular interactions:

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor, and the oxygen atoms of both the hydroxyl and nitro (-NO₂) groups can act as hydrogen bond acceptors.[9]

-

Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the molecule.

-

Van der Waals Forces (London Dispersion Forces): These forces are present due to the overall molecular structure.

The presence of these functional groups suggests that this compound will be most soluble in solvents that can engage in similar intermolecular interactions.

Expected Solubility Profile of this compound

| Solvent | Type | Dielectric Constant (ε)[10][12] | Polarity Index (P')[11][13][14] | Hydrogen Bonding | Expected Solubility | Rationale |

| Water | Polar Protic | 80.1 | 10.2 | Donor & Acceptor | Low | The nonpolar dimethylated benzene ring counteracts the polarity of the hydroxyl and nitro groups, limiting solubility. |

| Methanol | Polar Protic | 32.7 | 5.1 | Donor & Acceptor | High | "Like dissolves like"; methanol is polar and can form strong hydrogen bonds with the solute.[15] |

| Ethanol | Polar Protic | 24.55 | 4.3 | Donor & Acceptor | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution.[15] |

| Acetone | Polar Aprotic | 20.7 | 5.1 | Acceptor | High | A strong polar aprotic solvent that can accept hydrogen bonds and engage in dipole-dipole interactions. |

| Ethyl Acetate | Moderately Polar | 6.02 | 4.4 | Acceptor | Moderate to High | Good balance of polarity to interact with the polar groups of the solute. |

| Dichloromethane | Moderately Polar | 8.93 | 3.1 | Weak Acceptor | Moderate | Its polarity allows for dipole-dipole interactions, though it lacks strong hydrogen bonding.[15] |

| Chloroform | Moderately Polar | 4.81 | 4.1 | Weak Donor | Moderate | Similar to dichloromethane, it can dissolve polar compounds.[15] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.68 | 7.2 | Strong Acceptor | Very High | A powerful polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. |

| Hexane | Nonpolar | 1.88 | 0.1 | None | Very Low | The significant difference in polarity between the solute and this nonpolar solvent will prevent significant dissolution. |

| Toluene | Nonpolar | 2.38 | 2.4 | Weak Acceptor | Low | While the aromatic ring of toluene can have some π-π interactions with the solute's benzene ring, the overall polarity mismatch is too great. |

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise quantitative solubility data, the equilibrium shake-flask method followed by UV-Vis spectrophotometric analysis is a robust and widely used technique.[16]

Principle

An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical method. UV-Vis spectroscopy is a convenient method for quantification if the compound has a chromophore, which the nitro group in this compound provides.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer and cuvettes

Experimental Workflow

Sources

- 1. This compound | C8H9NO3 | CID 13331245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 19499-93-5 [amp.chemicalbook.com]

- 3. This compound CAS#: 19499-93-5 [m.chemicalbook.com]

- 4. Solvent - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solutions: Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. Video: Intermolecular Forces in Solutions [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. Dielectric Constant [macro.lsu.edu]

- 11. Polarity Index [macro.lsu.edu]

- 12. depts.washington.edu [depts.washington.edu]

- 13. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 14. shodex.com [shodex.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Acidity and pKa of 2,3-Dimethyl-4-nitrophenol

Introduction: The Critical Role of Acidity and pKa in Modern Drug Development

In the landscape of pharmaceutical sciences, the acid dissociation constant (pKa) stands as a cornerstone physicochemical parameter. It governs a molecule's state of ionization at a given pH, which in turn dictates its solubility, lipophilicity, membrane permeability, and protein binding affinity. For researchers and drug development professionals, a profound understanding of a compound's pKa is not merely academic; it is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of the acidity and pKa of 2,3-dimethyl-4-nitrophenol, a substituted nitrophenol of interest, synthesizing theoretical principles with practical experimental guidance.

Phenols, as a class, are weakly acidic due to the resonance stabilization of the corresponding phenoxide anion.[1] The introduction of substituents onto the aromatic ring can dramatically alter this acidity. Electron-withdrawing groups, such as the nitro group (-NO₂), typically increase acidity by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.[2] Conversely, electron-donating groups, like methyl (-CH₃), tend to decrease acidity.[2] The interplay of these electronic effects, alongside steric considerations, determines the specific pKa of a polysubstituted phenol like this compound.

Molecular Structure and the Determinants of Acidity in this compound

The acidity of this compound is a nuanced outcome of the electronic and steric effects exerted by its three substituents on the phenolic hydroxyl group. A comprehensive analysis requires consideration of inductive effects, resonance effects, and steric hindrance.

1. The Nitro Group: A Potent Acidifying Agent

The paramount influence on the acidity of this compound is the electron-withdrawing nitro group at the para position (position 4) relative to the hydroxyl group. This group enhances acidity through two primary mechanisms:

-

-I (Negative Inductive) Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This electron withdrawal polarizes the O-H bond of the hydroxyl group, facilitating the release of the proton (H⁺).

-

-R (Negative Resonance) Effect: The nitro group can participate in resonance with the benzene ring, delocalizing the negative charge of the phenoxide anion formed upon deprotonation. This delocalization significantly stabilizes the conjugate base, shifting the equilibrium towards dissociation and thus lowering the pKa. The negative charge on the phenoxide oxygen can be delocalized onto the oxygen atoms of the nitro group, a powerful stabilizing contribution.[3]

2. The Methyl Groups: A Modulating Influence

The two methyl groups at positions 2 and 3 introduce a counteracting, albeit more complex, influence on the molecule's acidity.

-

+I (Positive Inductive) Effect: Alkyl groups are electron-donating through induction. They push electron density into the benzene ring, which slightly destabilizes the phenoxide anion and would, in isolation, decrease acidity.[2]

-

Hyperconjugation: The methyl groups can also donate electron density through hyperconjugation, further contributing to a slight decrease in acidity.

-

Steric Hindrance: This is a crucial factor for this compound. The methyl group at position 3 is ortho to the nitro group. This proximity can create steric strain, potentially forcing the nitro group to twist out of the plane of the benzene ring. For the -R effect to operate maximally, the p-orbitals of the nitro group must be aligned with the π-system of the ring. If steric hindrance disrupts this planarity, the resonance-based stabilization of the phenoxide anion is diminished. This effect is well-documented for the isomer 3,5-dimethyl-4-nitrophenol, which is significantly less acidic (pKa ≈ 8.25) than p-nitrophenol (pKa ≈ 7.15) precisely because the two ortho-methyl groups force the nitro group out of the ring's plane.[4]

Predicted pKa Value and Comparative Analysis

| Compound | pKa Value | Key Structural Features |

| 4-Nitrophenol | ~7.15[6] | Unhindered nitro group, strong -R effect. |

| 2,6-Dimethyl-4-nitrophenol | ~7.19 | Methyl groups are not ortho to the nitro group, so the -R effect is largely intact. |

| 3,5-Dimethyl-4-nitrophenol | ~8.25[4] | Two methyl groups ortho to the nitro group cause significant steric hindrance, inhibiting the -R effect. |

| This compound | ~7.70 (Predicted) | One methyl group is ortho to the nitro group, causing some steric hindrance, but less than in the 3,5-isomer. |

The predicted pKa of 7.70 for this compound positions its acidity between that of the unhindered 2,6-dimethyl isomer and the highly hindered 3,5-dimethyl isomer. This suggests that the single ortho-methyl group at position 3 provides a moderate degree of steric hindrance to the nitro group, partially diminishing its resonance-stabilizing effect and making the compound less acidic than 4-nitrophenol and 2,6-dimethyl-4-nitrophenol, but more acidic than the sterically hindered 3,5-dimethyl-4-nitrophenol.

The interplay of these electronic and steric effects is visually summarized in the following diagram:

Caption: Experimental workflow for spectrophotometric pKa determination.

IV. Data Analysis and Interpretation

-

Data Collection: For each prepared solution, record the absorbance at the λmax of the basic form.

-

Plotting: Create a plot of Absorbance vs. pH. The resulting data should form a sigmoidal curve.

-

pKa Determination: The pKa is the pH at which the concentrations of the acidic and basic forms are equal. This corresponds to the inflection point of the sigmoidal curve. Mathematically, this can be determined by fitting the data to the Henderson-Hasselbalch equation in a linearized form or by using non-linear regression to fit a sigmoidal dose-response curve. The pKa is the pH value at half the maximum absorbance change.

The relationship is described by the equation:

pH = pKa + log ( [A⁻] / [HA] )

where [A⁻] is the concentration of the deprotonated (basic) form and [HA] is the concentration of the protonated (acidic) form. The ratio [A⁻]/[HA] can be determined from the absorbance values:

[A⁻] / [HA] = (A - AHA) / (AA⁻ - A)

where:

-

A is the absorbance of the solution at a given pH.

-

AHA is the absorbance of the fully protonated form (in strong acid).

-

AA⁻ is the absorbance of the fully deprotonated form (in strong base).

By plotting pH versus log((A - AHA) / (AA⁻ - A)), a straight line should be obtained with the y-intercept equal to the pKa.

Conclusion: A Synthesis of Theory and Practice

The acidity of this compound, with a predicted pKa of approximately 7.70, is a compelling example of how substituent effects—both electronic and steric—collectively determine a molecule's physicochemical properties. The potent acidifying nature of the para-nitro group is modulated by the electron-donating methyl groups, with the ortho-methyl at position 3 introducing steric hindrance that likely tempers the full resonance stabilization of the phenoxide anion. For drug development professionals, this level of detailed analysis is crucial for predicting how a molecule will behave in a biological system. The provided spectrophotometric protocol offers a robust and reliable method for the experimental validation of this and other ionizable compounds, underscoring the indispensable link between fundamental chemical principles and applied pharmaceutical science.

References

-

Preparation of Buffer Solutions. (n.d.). Pharmaguideline. Retrieved January 9, 2026, from [Link]

-

Preparation of Buffer. (n.d.). Retrieved January 9, 2026, from [Link]

-

Barceló, I., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1079-1083. Retrieved January 9, 2026, from [Link]

-

BYJU'S. (2019). Types of Buffer Solutions. Retrieved January 9, 2026, from [Link]

-

Farooq, W. (n.d.). Preparation of Buffer Solution. Scribd. Retrieved January 9, 2026, from [Link]

-

Gündüz, N., et al. (2009). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Serbian Chemical Society, 74(4), 375-383. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved January 9, 2026, from [Link]

-

Lab (1) Preparation of Buffer Solutions. (n.d.). Retrieved January 9, 2026, from [Link]

- Spectrophotometric Determination of the PKa's of Some Aromatic Amines. (1962).

-

Liptak, M. D., et al. (2001). Substituent effects on the acidity of weak acids. 3. Phenols and benzyl alcohols. The Journal of Organic Chemistry, 66(10), 3564-3573. Retrieved January 9, 2026, from [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). Defense Technical Information Center. Retrieved January 9, 2026, from [Link]

-

EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved January 9, 2026, from [Link]

-

Acidity of Substituted Phenols. (2023). Chemistry LibreTexts. Retrieved January 9, 2026, from [Link]

-

Acidic strength of substituted phenols. (n.d.). Khan Academy. Retrieved January 9, 2026, from [Link]

-